4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde
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Overview
Description
4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This specific compound is characterized by the presence of three methyl groups and an aldehyde group attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of copper-mediated and palladium-catalyzed coupling reactions. For instance, the iodide derivative of the precursor can be coupled with a stannane derivative, followed by iodocyclization to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups and the benzofuran ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid.
Reduction: Formation of 4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-2,2,6-trimethylbenzofuran
- 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
Uniqueness
4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is unique due to the presence of three methyl groups and an aldehyde group on the benzofuran core. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89240-18-6 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4,5,7-trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-7-8(2)11(6-13)9(3)12-10(7)4-5-14-12/h6H,4-5H2,1-3H3 |
InChI Key |
XMEUNVUFVFRXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1CCO2)C)C=O)C |
Origin of Product |
United States |
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